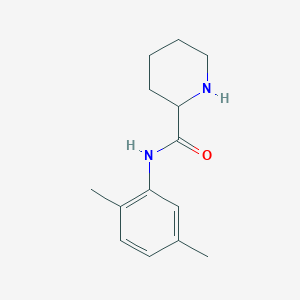

N-(2,5-dimethylphenyl)piperidine-2-carboxamide

Vue d'ensemble

Description

“N-(2,5-dimethylphenyl)piperidine-2-carboxamide” is a piperidinecarboxamide obtained by formal condensation of the carboxy group of N-butylpipecolic acid with the amino group of 2,6-dimethylaniline . It is a local anesthetic agent that can cross biological membranes due to its lipid-soluble nature .

Synthesis Analysis

The synthesis of “this compound” involves the deprotonation of the latter with sodium hydride, generating an ylide whose reaction with N-Boc-piperidone gave nitrile 4 in 82% yield .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C14H20N2O . The molecular weight is 232.32 . The InChI key is SILRCGDPZGQJOQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“this compound” is a crystalline powder . It is soluble in water, ethanol, chloroform (slightly), and acetone (slightly) . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Nanofiltration Membranes with Crumpled Polyamide Films

Nanofiltration (NF) membranes, particularly those based on piperazine (PIP)-derived polyamides, have been recognized for their exceptional performance in environmental applications such as water softening, purification, and wastewater treatment. These membranes demonstrate a significant enhancement in water permeance and selectivity, attributed to the crumpled polyamide layers resulting from novel fabrication methods. The comprehensive review by Shao et al. (2022) highlights the mechanisms behind the formation of crumpled NF morphologies and their implications for environmental sustainability (Shao et al., 2022).

Antituberculosis Activity of Organotin(IV) Complexes

The review by Iqbal et al. (2015) on organotin(IV) complexes, including those derived from 2-[(2,6-dimethylphenyl)amino]benzoic acid, showcases their significant antituberculosis activity. The study emphasizes the role of the ligand environment and the structure of these complexes in determining their biological activity, highlighting the potential for developing new antituberculosis agents (Iqbal et al., 2015).

Piperazine Derivatives for Therapeutic Use

A patent review by Rathi et al. (2016) explores the therapeutic applications of piperazine derivatives across a range of conditions, including their role as CNS agents, anticancer, cardio-protective agents, and more. This review underscores the versatility of the piperazine scaffold in drug design and its impact on pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

Semi-aromatic Polyamide TFC Membranes

Gohil and Ray (2017) provide an overview of thin-film composite membranes used for water treatment and desalination. These membranes, prepared via interfacial polymerization, leverage semi-aromatic polyamides for enhanced separation characteristics. The review discusses the evolution of these membranes and their pivotal role in addressing water scarcity challenges (Gohil & Ray, 2017).

Piperazine and Morpholine in Medicinal Chemistry

Mohammed et al. (2015) summarize the pharmaceutical applications of piperazine and morpholine analogs, focusing on their broad spectrum of action and recent synthetic methodologies. This review highlights the importance of these compounds in developing new drugs with potent pharmacological activities (Mohammed et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-6-7-11(2)13(9-10)16-14(17)12-5-3-4-8-15-12/h6-7,9,12,15H,3-5,8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLRUKKUYHCPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

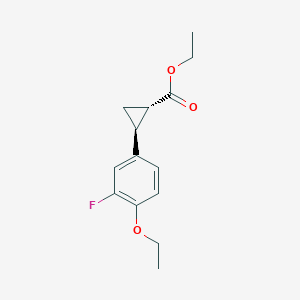

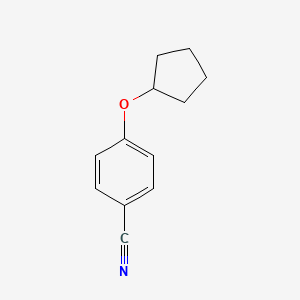

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)